Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)-
Description
Imidazo[1,2-a]pyrazin-8-amine derivatives are heterocyclic compounds featuring a fused imidazole-pyrazine core. The compound "N-methyl-3-(2-thienyl)-imidazo[1,2-a]pyrazin-8-amine" is characterized by a methyl group at the 8-amino position and a thiophen-2-yl substituent at position 2. This scaffold has garnered attention in medicinal chemistry due to its structural similarity to adenine, enabling competitive binding to ATP pockets in kinases .
Properties
CAS No. |
825630-51-1 |
|---|---|
Molecular Formula |
C11H10N4S |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
N-methyl-3-thiophen-2-ylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C11H10N4S/c1-12-10-11-14-7-8(9-3-2-6-16-9)15(11)5-4-13-10/h2-7H,1H3,(H,12,13) |
InChI Key |
NBLJERMWMBNUHP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-3-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves the cyclization of appropriate precursors. One common method involves the reaction of a thiophene derivative with an imidazo[1,2-a]pyrazine precursor under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-3-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of imidazo[1,2-a]pyrazin derivatives. For instance, a compound related to imidazo[1,2-a]pyrazin-8-amine demonstrated significant cytotoxicity against various cancer cell lines. This compound was tested against the NCI-60 cancer cell panel and showed a broad range of growth inhibition, with GI50 values indicating potent activity at low concentrations (0.80–2.87 µM) across multiple cancer types .
The mechanism of action appears to involve intercalation into DNA base pairs, which disrupts cellular processes critical for cancer cell survival. The binding constant for this interaction was measured at , indicating a strong affinity for DNA .
Antimicrobial Properties
Imidazo[1,2-a]pyrazin compounds have also been explored for their antimicrobial activities. A study focused on the synthesis of various derivatives indicated that certain substitutions on the imidazo ring enhance antibacterial efficacy against pathogens such as Helicobacter pylori. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions significantly affect potency .
Organic Electronics
The unique electronic properties of imidazo[1,2-a]pyrazin derivatives make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene moieties enhances charge transport properties, making these compounds valuable in the development of efficient organic electronic devices .
Summary of Key Findings
| Application Area | Key Findings |
|---|---|
| Anticancer Activity | Significant cytotoxicity against NCI-60 cancer cell lines; strong DNA intercalation binding. |
| Antimicrobial Properties | Effective against Helicobacter pylori; SAR analysis indicates enhanced potency with specific modifications. |
| Organic Electronics | Potential use in OLEDs and OPVs due to favorable electronic properties and enhanced charge transport. |
Case Studies
- Cytotoxicity Study : A derivative of imidazo[1,2-a]pyrazin-8-amine was found to be cytotoxic against 51 cancer cell lines with a wide range of growth inhibition values, demonstrating its potential as a lead compound for further development in cancer therapy .
- Antimicrobial Screening : A series of synthesized imidazo derivatives were evaluated for their antimicrobial activity against Helicobacter pylori, revealing that specific substitutions significantly improved their effectiveness compared to standard treatments .
Mechanism of Action
The mechanism of action of N-METHYL-3-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of imidazo[1,2-a]pyrazin-8-amine derivatives are highly dependent on substituent patterns. Key comparisons include:
Position of Substituents :
3-(2-Thienyl) vs. 6-Substituted Derivatives :
The target compound’s 3-thienyl group contrasts with derivatives like TH7528 (6-thienyl, ) and 6-bromo-3-(methoxymethyl)-N-methyl (). Positional differences influence steric and electronic interactions with target proteins. For instance, PTK6 inhibitors with substitutions at position 3 exhibit tighter binding (1.70 Å resolution) compared to bulkier 6-substituted analogs .N-Methyl vs. N-Aryl Groups :
The N-methyl group in the target compound may enhance metabolic stability compared to N-aryl derivatives (e.g., N-(pyridin-3-ylmethyl) in ). However, N-aryl groups (e.g., 2-methylphenyl in ) could improve lipophilicity and membrane permeability .
- Heterocyclic vs. Aromatic Substituents: Thienyl (2-thienyl) vs. For example, TH7528’s 6-thienyl group () may enhance π-π stacking in hydrophobic kinase pockets, whereas phenyl-substituted analogs () prioritize steric bulk. Halogenated Derivatives: Bromo-substituted analogs (e.g., 3-bromo-N,6-diphenyl in ) are often used as intermediates for further functionalization. However, bromine’s electronegativity and size may reduce solubility compared to thienyl or methyl groups .
Pharmacological and Biochemical Activity
Kinase Inhibition :
Co-crystal structures demonstrate that imidazo[1,2-a]pyrazin-8-amine derivatives bind to PTK6 with high affinity (1.70 Å resolution for the target scaffold vs. 2.24 Å for dasatinib) . The 3-thienyl group’s smaller size likely allows deeper penetration into the ATP-binding cleft compared to bulkier substituents.- Antimalarial and Anticancer Potential: Derivatives like 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine () show antimalarial activity, highlighting the scaffold’s versatility. The target compound’s thienyl group may improve selectivity for parasitic vs. human kinases due to differential binding pocket geometries .
Physicochemical Properties
Molecular Weight and Solubility : The target compound’s estimated molecular formula (C10H10N4S, ~230.28 g/mol) suggests moderate solubility, comparable to N-methyl-2-methylphenyl analogs (238.29 g/mol, ). In contrast, brominated derivatives (e.g., 365.23 g/mol in ) exhibit higher molecular weights and reduced solubility .
Biological Activity
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)- is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)- is , with a molecular weight of approximately 230.29 g/mol. The compound features an imidazo[1,2-a]pyrazine core substituted with a methyl group and a thiophene ring, contributing to its unique chemical properties and biological activity.
| Property | Value |
|---|---|
| CAS Number | 825630-42-0 |
| Molecular Formula | C11H10N4S |
| Molecular Weight | 230.29 g/mol |
| IUPAC Name | N-methyl-3-thiophen-3-ylimidazo[1,2-a]pyrazin-8-amine |
Synthesis Methods
The synthesis of Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)- typically involves multi-step reactions. One common method includes the cyclization of thiophene derivatives with imidazo[1,2-a]pyrazine precursors under controlled conditions to achieve high yields and purity.
Biological Activity
Research indicates that compounds within the imidazo[1,2-a]pyrazine family exhibit a wide range of biological activities:
-
Anticancer Activity :
- Several derivatives have shown promising anticancer effects. For instance, a study evaluated various imidazo[1,2-a]pyrazine derivatives against the NCI-60 cancer cell panel. The most active compounds demonstrated significant cytotoxicity across multiple cancer cell lines with GI50 values ranging from 0.80 to 2.87 µM .
- A specific derivative exhibited intercalation with DNA base pairs, suggesting a mechanism of action that involves disruption of DNA replication .
- Antimicrobial Properties :
- Anti-inflammatory and Analgesic Effects :
- Neuropharmacological Effects :
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer activity of imidazo[1,2-a]pyrazine derivatives, compound 31 showed broad-spectrum activity against 51 cancer cell lines with significant growth inhibition rates. Its mechanism involved DNA binding with a constant of , indicating strong intercalation properties .
Case Study 2: Antimicrobial Action
A series of substituted imidazo[1,2-a]pyrazines were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
